1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in the central nervous system .
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 belongs to the G-protein-coupled family of receptors and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . NAMs modulate the receptor activity by binding to a site different from the active site, leading to a decrease in the receptor’s response to its ligand .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Result of Action
The compound’s action as a mGluR2 NAM can potentially be useful in the treatment of various neurological disorders . Particularly, antagonists and negative allosteric modulators are reported to hold potential for the treatment of mood disorders and cognitive or memory dysfunction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH level can affect the formation of the compound . More research is needed to fully understand the impact of environmental factors on this compound’s action.
Biochemical Analysis
Biochemical Properties
The compound, 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone, is known to act as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This interaction with mGluR2 suggests that it may play a role in modulating synaptic transmission and neuronal excitability in the central nervous system .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with the modulation of the glutamatergic system in the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a negative allosteric modulator of mGluR2 . This means that it binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Temporal Effects in Laboratory Settings
It is known that the compound demonstrates improved plasma exposure in mice, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
Given its role as a modulator of mGluR2, it may be involved in pathways related to glutamate metabolism .
Preparation Methods
The synthesis of 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by sulfonylation and subsequent functionalization to introduce the ethanone moiety. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various biologically active compounds.
Biology: The compound is used in studies related to the modulation of mGluR2 receptors, which are implicated in several neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of mood disorders, cognitive dysfunction, and other neurological conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline carboxamide and quinoline carbonitrile compounds: These are also mGluR2 negative allosteric modulators but differ in their chemical structure and specific binding properties
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct pharmacological properties and potential therapeutic benefits .
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)12-2-4-14(5-3-12)21(19,20)16-8-9-17-13(10-16)6-7-15-17/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZKUKNDFLANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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